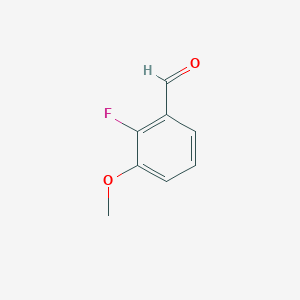
2-Fluoro-3-methoxybenzaldehyde
Cat. No. B032414
Key on ui cas rn:
103438-88-6
M. Wt: 154.14 g/mol
InChI Key: LIHCOUDNHILORI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07662821B2
Procedure details


27 ml (240.62 mmol) of 2-fluoroanisole is dissolved in 700 ml of tetrahydrofuran. At −70° C., 200 ml of sec-BuLi (1.3 M solution in cyclohexane) is added in drops. It is stirred for one hour at −70° C., and then 152 ml of N,N-dimethylformamide, dissolved in 50 ml of tetrahydrofuran, is added in drops at this temperature. After another hour of stirring at −70° C., 380 ml of hydrochloric acid (w=10%) is added in drops. In this case, the batch slowly comes to room temperature. After stirring overnight at room temperature, methyl tert-butyl ether is added, and the organic phase is separated after vigorous stirring. The aqueous phase is extracted two more times with methyl tert-butyl ether. The combined organic extracts are washed with brine and dried. After the desiccant is filtered off, the solvent is spun off, and the residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane). 25.66 g (69.2%) of the desired compound is isolated.







Name
Yield
69.2%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9].[Li]C(CC)C.CN(C)[CH:17]=[O:18].Cl>O1CCCC1.C(OC)(C)(C)C>[F:1][C:2]1[C:3]([O:8][CH3:9])=[CH:4][CH:5]=[CH:6][C:7]=1[CH:17]=[O:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
27 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC=C1)OC
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]C(C)CC
|
Step Three
|
Name
|
|
|
Quantity
|
152 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
380 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)OC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
It is stirred for one hour at −70° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added in drops at this temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After another hour of stirring at −70° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
slowly comes to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase is separated after vigorous stirring
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is extracted two more times with methyl tert-butyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts are washed with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After the desiccant is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=O)C=CC=C1OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25.66 g | |
| YIELD: PERCENTYIELD | 69.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
